molecular formula C9H11ClS B3051550 2-Chlorophenyl propyl sulfide CAS No. 34560-81-1

2-Chlorophenyl propyl sulfide

Cat. No.: B3051550
CAS No.: 34560-81-1
M. Wt: 186.7 g/mol
InChI Key: OZBYQKIAXXILTR-UHFFFAOYSA-N
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Description

2-Chlorophenyl propyl sulfide is an organic compound characterized by the presence of a chlorinated phenyl ring attached to a propyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorophenyl propyl sulfide typically involves the reaction of 2-chlorophenyl thiol with propyl halides under basic conditions. The reaction can be represented as follows:

2-Chlorophenyl thiol+Propyl halide2-Chlorophenyl propyl sulfide+Hydrogen halide\text{2-Chlorophenyl thiol} + \text{Propyl halide} \rightarrow \text{this compound} + \text{Hydrogen halide} 2-Chlorophenyl thiol+Propyl halide→2-Chlorophenyl propyl sulfide+Hydrogen halide

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfide group to a thiol or a hydrocarbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and hydrocarbons.

    Substitution: Various substituted phenyl propyl sulfides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-chlorophenyl propyl sulfide exerts its effects involves interactions with various molecular targets and pathways. The compound’s sulfide group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the chlorinated phenyl ring may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

  • 2-Chlorophenyl methyl sulfide
  • 2-Chlorophenyl ethyl sulfide
  • 2-Chlorophenyl butyl sulfide

Comparison: 2-Chlorophenyl propyl sulfide is unique due to its specific propyl sulfide group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and butyl analogs

Properties

CAS No.

34560-81-1

Molecular Formula

C9H11ClS

Molecular Weight

186.7 g/mol

IUPAC Name

1-chloro-2-propylsulfanylbenzene

InChI

InChI=1S/C9H11ClS/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3

InChI Key

OZBYQKIAXXILTR-UHFFFAOYSA-N

SMILES

CCCSC1=CC=CC=C1Cl

Canonical SMILES

CCCSC1=CC=CC=C1Cl

34560-81-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 215 g of 61.5 weight % of o-chlorophenyl propyl sulfide in o-dichlorobenzene (ODCB) was combined with 222.8 g of 85% potassium propyl mercaptide, 200 ml of xylene, 45 g of Carbowax® 350, polyethyleneglycol (Union Carbide), and 20 ml of propyl mercaptan, and heated at reflux for 96 hours. The liquid temperature of the refluxing mixture, initially at 137° C., rose to 168° after 64 hours, and to 198° C. after 86 hours. The dark solution was cooled, diluted with 300 ml of toluene, and washed with water to remove inorganic salts. The organic phase was dried (MgSO4) and fractionally distilled to give 48.6 g of recovered o-chlorophenyl propyl sulfide and 129.6 g (56.4%) of ortho-bis-propylthiobenzene, b.p. 100°-105° C. (0.06 mmHg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
potassium propyl mercaptide
Quantity
222.8 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Carbowax
Quantity
45 g
Type
reactant
Reaction Step Four
[Compound]
Name
polyethyleneglycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Eight

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